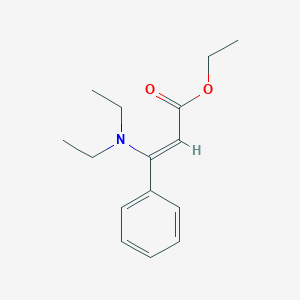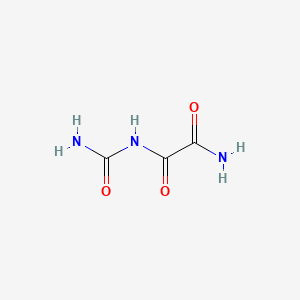
silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one” is a coordination complex that involves silver, triethyl phosphite, and a fluorinated hydroxyalkenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the reaction of silver salts with triethyl phosphite and (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
it is likely that similar principles to those used in laboratory synthesis are applied, with additional steps for purification and quality control to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other oxidized products.
Reduction: Reduction reactions can convert the silver ion to metallic silver, often using reducing agents such as sodium borohydride.
Substitution: The triethyl phosphite ligand can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce metallic silver. Substitution reactions can result in a variety of new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as cross-coupling and polymerization .
Biology
The compound’s potential biological applications are still under investigation. its ability to interact with biological molecules suggests it could be used in the development of new drugs or as a tool in biochemical research .
Medicine
In medicine, the compound’s antimicrobial properties are of particular interest. Silver ions are known for their antibacterial activity, and the presence of triethyl phosphite and the fluorinated hydroxyalkenone may enhance these effects .
Industry
In industry, this compound can be used in the production of advanced materials, such as coatings and films, due to its unique chemical properties .
Mecanismo De Acción
The mechanism by which silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one exerts its effects involves the interaction of the silver ion with various molecular targets. Silver ions can disrupt bacterial cell membranes, leading to cell death. The triethyl phosphite ligand can modulate the reactivity of the silver ion, enhancing its effectiveness. The fluorinated hydroxyalkenone may also contribute to the compound’s overall activity by interacting with specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Silver nitrate: A common silver compound with well-known antimicrobial properties.
Silver acetate: Another silver compound used in various chemical reactions.
Triethyl phosphite: A ligand used in coordination chemistry, similar to the one in the compound of interest.
Uniqueness
Silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is unique due to the combination of silver, triethyl phosphite, and the fluorinated hydroxyalkenone. This combination provides a distinct set of chemical properties and reactivity that is not observed in other similar compounds .
Propiedades
Fórmula molecular |
C11H20AgF3O5P |
|---|---|
Peso molecular |
428.11 g/mol |
Nombre IUPAC |
silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C6H15O3P.C5H5F3O2.Ag/c1-4-7-10(8-5-2)9-6-3;1-3(9)2-4(10)5(6,7)8;/h4-6H2,1-3H3;2,10H,1H3;/b;4-2-; |
Clave InChI |
ZIXODWWCEMAWQZ-BTPOBWOOSA-N |
SMILES isomérico |
CCOP(OCC)OCC.CC(=O)/C=C(/C(F)(F)F)\O.[Ag] |
SMILES canónico |
CCOP(OCC)OCC.CC(=O)C=C(C(F)(F)F)O.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



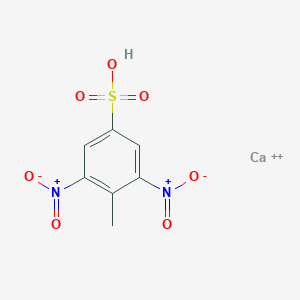

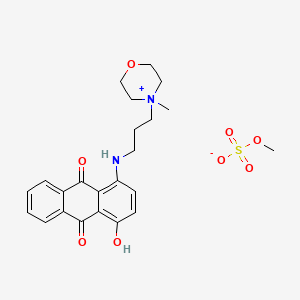
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)

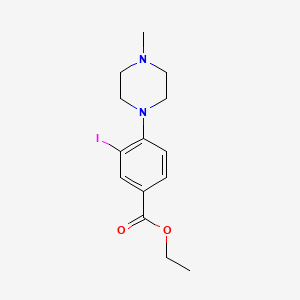
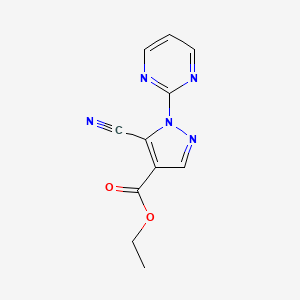
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)



